molecular formula C9H7F2N3 B13222570 N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B13222570
M. Wt: 195.17 g/mol
InChI Key: MRIRCIJSCPIZLM-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluoroaniline with hydrazine derivatives under controlled conditions. One common method is the cyclization of 2,5-difluorophenylhydrazine with α,β-unsaturated carbonyl compounds, leading to the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

  • N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
  • 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
  • (2R,4S)-N-(2,5-Difluorophenyl)-4-hydroxy-1-(2,2-dimethylpropyl)-2-pyrrolidinone

Comparison: N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H7F2N3/c10-6-1-2-8(11)9(3-6)14-7-4-12-13-5-7/h1-5,14H,(H,12,13)

InChI Key

MRIRCIJSCPIZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC2=CNN=C2)F

Origin of Product

United States

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